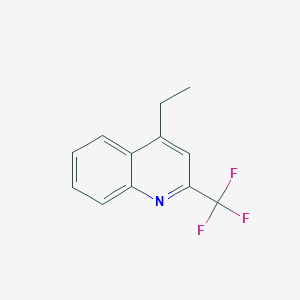

4-Ethyl-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F3N |

|---|---|

Molecular Weight |

225.21 g/mol |

IUPAC Name |

4-ethyl-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C12H10F3N/c1-2-8-7-11(12(13,14)15)16-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |

InChI Key |

AMMQGJCBZJJAGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=CC=CC=C21)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 4 Ethyl 2 Trifluoromethyl Quinoline

Influence of the Trifluoromethyl Group on Quinoline (B57606) Ring Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity, and its placement at the 2-position of the quinoline ring introduces profound electronic changes that dictate the molecule's behavior in chemical reactions. nih.gov This substituent is known for its strong electron-withdrawing nature and compact steric profile. mdpi.com The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals. researchgate.net

The trifluoromethyl group exerts a potent electron-withdrawing effect on the quinoline ring, primarily through a strong negative inductive effect (-I effect). nih.gov This is due to the high electronegativity of the three fluorine atoms. Unlike other substituents, the -CF₃ group does not participate significantly in resonance delocalization (mesomeric effect) but its powerful inductive pull deactivates the entire aromatic system, particularly the heterocyclic pyridine (B92270) ring.

This deactivation significantly reduces the electron density across the quinoline nucleus, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The electron deficiency is most pronounced at the ortho (position 3) and para (position 4) positions relative to the -CF₃ group. This property is often manifested by increasing the reactivity of adjacent electrophilic functional groups. nih.gov The presence of the -CF₃ group can lead to significant charge delocalization into the aromatic system, thereby influencing the stability of reaction intermediates. nih.gov

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Impact on Quinoline Ring |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine atoms. | Decreases electron density on the ring, deactivating it towards electrophilic substitution and activating it towards nucleophilic substitution. nih.gov |

| Resonance Effect | Minimal to negligible participation in resonance. | The primary electronic influence is inductive, leading to a general deactivation of the aromatic system. |

| Lipophilicity | Increases the lipophilicity (Hansch π value of +0.88) of the molecule. mdpi.com | Affects solubility and interactions with biological systems. mdpi.combeilstein-journals.org |

| Metabolic Stability | Enhances resistance to oxidative metabolism. | Increases the chemical stability of the molecule in biological environments. researchgate.net |

The strong electron-withdrawing nature of the 2-trifluoromethyl group significantly lowers the electron density at C-2 and C-4 of the quinoline ring, making these positions highly electrophilic and thus susceptible to nucleophilic attack. acs.org This electronic activation is a key feature of the reactivity of 2-(trifluoromethyl)quinolines.

For instance, in reactions involving nucleophiles like alkoxides (alcoholysis) or hydroxide (B78521) (hydrolysis), the attack is directed at these electron-deficient centers. researchgate.netrsc.org If a suitable leaving group were present at the 4-position, such as a halide, its displacement by an alcohol or other nucleophile would be greatly facilitated by the presence of the -CF₃ group at C-2. The reaction would proceed via a nucleophilic aromatic substitution (SₙAr) mechanism, where the formation of the negatively charged Meisenheimer intermediate is stabilized by the potent electron-withdrawing capacity of the trifluoromethyl group. rsc.org

Impact of the Ethyl Substituent on Reaction Selectivity and Kinetics

The ethyl group at the 4-position influences the reactivity of the quinoline ring through a combination of electronic and steric effects.

Electrophilic Aromatic Substitution Reactions on 4-Ethyl-2-(trifluoromethyl)quinoline

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is governed by the intrinsic reactivity of the fused ring system and the directing effects of its substituents. The pyridine ring of quinoline is inherently electron-deficient due to the electronegative nitrogen atom and is therefore strongly deactivated towards electrophilic attack. jinjingchemical.comreddit.com The presence of the powerful electron-withdrawing -CF₃ group at C-2 further deactivates this ring.

Consequently, electrophilic substitution reactions on this compound are predicted to occur exclusively on the benzene (B151609) ring (the "benzo" portion). reddit.com The directing effects of the fused pyridine ring and the C-4 ethyl group must be considered. The nitrogen atom deactivates the entire nucleus but most strongly deactivates the pyridine ring. The ethyl group is an activating, ortho-, para-director. In the context of the quinoline system, this would activate positions 5 and 7. Therefore, electrophiles are expected to attack at positions 5 and 8, which are the most activated and accessible sites on the benzene ring, with the precise ratio of products depending on the specific reaction conditions and the nature of the electrophile. reddit.comnih.gov

Nucleophilic Substitution Reactions at Substituted Positions

The 2-(trifluoromethyl) and 4-ethyl groups themselves are not typically leaving groups in nucleophilic substitution reactions. However, the presence of the -CF₃ group at the 2-position profoundly activates the 4-position for nucleophilic aromatic substitution (SₙAr) if a good leaving group (such as a halogen) is present. mdpi.commdpi.comresearchgate.net

For a derivative like 4-chloro-2-(trifluoromethyl)quinoline, the C-4 position is exceptionally reactive towards nucleophiles. scbt.comcymitquimica.com The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The strong electron-withdrawing -CF₃ group at C-2 is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction and significantly increasing the reaction rate compared to quinolines lacking this substituent. mdpi.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the leaving group at this activated position. mdpi.com

Oxidation and Reduction Pathways of the Quinoline Core

The reactivity of the quinoline core in oxidation and reduction reactions is influenced by the electronic properties of the substituents.

Reduction : The pyridine ring of quinoline can be reduced under various conditions (e.g., catalytic hydrogenation, dissolving metal reduction). The electron-deficient nature of the pyridine ring, enhanced by the 2-trifluoromethyl group, makes it the primary site for reduction. Catalytic hydrogenation would likely lead to the selective reduction of the pyridine ring to yield a tetrahydroquinoline derivative. The specific conditions of the reduction will determine the extent and selectivity of the process. The trifluoromethyl group itself is generally stable under these reduction conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Scaffolds

The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the potential for introducing a leaving group (such as a halogen) at various positions of the quinoline ring makes the this compound scaffold a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions, predominantly catalyzed by palladium complexes, facilitate the formation of new bonds at specific sites of the molecule, allowing for the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. While direct literature on the Suzuki-Miyaura coupling of a 4-halo-2-(trifluoromethyl)quinoline to introduce an ethyl group is not extensively detailed, the reactivity of similar quinoline systems suggests the feasibility of this transformation.

The general approach would involve the reaction of a 4-halo-2-(trifluoromethyl)quinoline (where the halogen is typically bromine or chlorine) with ethylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The electron-deficient nature of the quinoline ring, enhanced by the trifluoromethyl group, would likely facilitate the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond at the 4-position, which is a key step in the catalytic cycle. libretexts.org

Table 1: Postulated Reaction Conditions for Suzuki-Miyaura Coupling to Synthesize this compound

| Parameter | Condition |

| Substrate | 4-Bromo-2-(trifluoromethyl)quinoline (B94890) |

| Coupling Partner | Ethylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

This table represents a hypothetical set of conditions based on known Suzuki-Miyaura reactions of related heterocyclic compounds.

The choice of ligand for the palladium catalyst is crucial for the success of the coupling reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction conditions would need to be optimized to achieve a good yield of this compound.

Other C-C/C-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura coupling, the 4-halo-2-(trifluoromethyl)quinoline scaffold is amenable to a variety of other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Research has demonstrated the successful application of Sonogashira reactions on brominated 2-(trifluoromethyl)quinolines. nih.gov For instance, 3,4,8-tribromo-2-(trifluoromethyl)quinoline has been coupled with various terminal alkynes using a palladium catalyst like Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst and a base such as triethylamine. nih.gov This indicates that a 4-bromo-2-(trifluoromethyl)quinoline could similarly be functionalized with an alkyne at the 4-position.

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling an amine with an aryl halide. A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines utilized the Buchwald-Hartwig amination. rsc.org In this work, 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines were successfully coupled with morpholine (B109124) and pyrrolidine. rsc.org This demonstrates the feasibility of forming C-N bonds on a trifluoromethyl-substituted quinoline core, suggesting that a 4-halo-2-(trifluoromethyl)quinoline could undergo similar amination reactions at the 4-position.

Table 2: Examples of C-C/C-Heteroatom Bond Formations on Related 2-(Trifluoromethyl)quinoline (B1226531) Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 3,4,8-Tribromo-2-(trifluoromethyl)quinoline | Terminal Alkynes | Pd(PPh₃)₄, CuI, Et₃N | Alkynylated Quinolines | nih.gov |

| Buchwald-Hartwig | 2-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine/Pyrrolidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated Quinolines | rsc.org |

Investigations into Reaction Mechanisms and Intermediates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-halo-2-(trifluoromethyl)quinoline, breaking the carbon-halogen bond and forming a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group at the 2-position is expected to make the quinoline ring more electron-deficient, thereby facilitating this step.

Transmetalation: The organic group (in this case, the ethyl group) is transferred from the organoboron reagent to the palladium(II) center. This step is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic groups attached to the palladium center (the quinoline and the ethyl group) couple and are eliminated from the metal, forming the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While this general mechanism is well-established, specific details for reactions involving the this compound scaffold are not extensively documented. The electronic properties of this particular substrate, influenced by both the trifluoromethyl and ethyl groups, could affect the rates of the individual steps in the catalytic cycle and potentially lead to the formation of unique intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathway, the structure of transition states, and the relative energies of intermediates. libretexts.org Such studies on related electron-deficient heterocyclic systems could help in understanding the specific mechanistic nuances of cross-coupling reactions on the this compound core. Experimental investigations, such as kinetic studies and the isolation or spectroscopic detection of intermediates, would be crucial to validate theoretical predictions and provide a comprehensive understanding of the reaction mechanism.

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2 Trifluoromethyl Quinoline

Mass Spectrometry (MS):This section was intended to describe the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which would help in confirming the molecular weight and elucidating the structure of the compound.

Unfortunately, the specific experimental values and spectra for 4-Ethyl-2-(trifluoromethyl)quinoline are not present in the currently accessible scientific literature. While general principles of NMR and MS could be discussed, applying them to this specific molecule without actual data would be speculative and would not meet the required standards of scientific accuracy.

Further research and experimental studies are necessary to generate the data required for a complete spectroscopic characterization and structural elucidation of this compound. Until such data becomes publicly available, a detailed and accurate article on this specific topic cannot be produced.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, with the chemical formula C₁₂H₁₀F₃N, the theoretical exact mass can be calculated.

HRMS analysis, whether through Electron Ionization (EI) or Electrospray Ionization (ESI), is expected to produce a molecular ion ([M]⁺˙ or [M+H]⁺) peak whose measured mass-to-charge ratio (m/z) corresponds closely to the calculated value. In studies of similar quinoline (B57606) alkaloids, time-of-flight (TOF) mass spectrometry has successfully afforded molecular ions with mass errors below 5 mDa, demonstrating the precision of this technique. nih.gov Such high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing strong evidence for the chemical formula of the title compound.

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₂H₁₀F₃N)

| Isotope Formula | Mass (Da) | Abundance (%) |

|---|---|---|

| C₁₂H₁₀F₃N | 225.0765 | 100.00 |

| ¹³CC₁₁H₁₀F₃N | 226.0799 | 13.01 |

Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS/MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with fragmentation techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (ESI-MS/MS), provides invaluable information about a molecule's structure by breaking it down into smaller, characteristic pieces. nih.gov While a specific mass spectrum for this compound is not detailed in the reviewed literature, a predictable fragmentation pattern can be inferred based on its structure and established fragmentation rules for related compounds. nih.govnih.gov

Under EI conditions, the molecular ion (m/z 225) would be expected. Key fragmentation pathways would likely involve the substituents on the quinoline core:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (15 Da) to form a stable benzylic-type cation at m/z 210.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond connecting the ethyl group to the quinoline ring would result in the loss of an ethyl radical (29 Da), producing a fragment at m/z 196.

Loss of the trifluoromethyl group (•CF₃): The C-CF₃ bond could cleave to yield a fragment corresponding to the loss of 69 Da.

Ring Fragmentation: Subsequent fragmentation of the quinoline ring itself would produce a complex pattern of lower mass ions, characteristic of the heterocyclic core.

Tandem MS (MS/MS) experiments would allow for the isolation of the molecular ion or a primary fragment ion and its subsequent fragmentation, providing clearer pathways and confirming the connectivity of the molecule's constituent parts.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment | Proposed Loss | Expected m/z |

|---|---|---|

| [M-CH₃]⁺ | Loss of methyl radical | 210 |

| [M-C₂H₅]⁺ | Loss of ethyl radical | 196 |

| [M-HF]⁺˙ | Loss of hydrogen fluoride (B91410) | 205 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. The resulting spectra provide a molecular fingerprint, identifying the functional groups present. nih.govresearchgate.net Based on the analysis of structurally similar compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a detailed assignment of the vibrational modes for this compound can be predicted. researchgate.net

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected in the 3100-3000 cm⁻¹ region. scialert.net Aliphatic C-H stretching modes from the ethyl group (both symmetric and asymmetric) would appear in the 2980-2850 cm⁻¹ range.

C=C and C=N Stretching: The characteristic stretching vibrations of the quinoline's aromatic carbon-carbon and carbon-nitrogen bonds would be observed in the 1650-1450 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group is expected to produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ range, corresponding to the C-F stretching modes. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending (scissoring, rocking) modes for the aliphatic CH₂ and CH₃ groups, would be present at lower wavenumbers (<1450 cm⁻¹).

The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be more active in one technique than the other, providing a more complete picture of the molecule's vibrational framework. scielo.org.mx

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 |

| C=C / C=N Stretch | Quinoline Ring | 1650 - 1450 |

| C-F Stretch | Trifluoromethyl Group (-CF₃) | 1350 - 1100 (Strong) |

| Aromatic C-H Bending | Quinoline Ring | 1300 - 1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For aromatic systems like quinoline, the absorption spectra are typically characterized by intense bands arising from π → π* transitions. researchgate.netgoogle.com The specific positions (λₘₐₓ) and intensities of these absorption bands are influenced by the nature and position of substituents on the aromatic core. acs.orgnih.gov

For this compound, the UV-Vis spectrum is expected to display multiple absorption bands in the ultraviolet region (typically between 200-400 nm). The quinoline core itself gives rise to characteristic absorptions. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group will modulate the energy of the molecular orbitals, causing shifts in the absorption maxima compared to the unsubstituted quinoline parent compound. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, are diagnostic of the electronic effects of the substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinoline derivatives allows for a reliable prediction of its key structural features. nih.govresearchgate.net

It is expected that the quinoline ring system would be nearly planar. The ethyl and trifluoromethyl substituents would be positioned at the C4 and C2 positions, respectively. The analysis would provide precise bond lengths, bond angles, and torsion angles. For example, in similar structures, the dihedral angle between the two fused rings of the quinoline system is typically very small. nih.gov Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···F hydrogen bonds, which govern the solid-state architecture.

Comprehensive Spectroscopic Data Correlation for Definitive Structure Proof

The definitive proof of the structure of this compound is achieved not by a single technique but by the synergistic correlation of all spectroscopic data. HRMS establishes the correct elemental formula, C₁₂H₁₀F₃N. The fragmentation patterns observed in EI-MS or MS/MS then confirm the presence and connectivity of the key structural units: the quinoline core, the ethyl group, and the trifluoromethyl group.

Vibrational spectroscopy (IR and Raman) corroborates this by identifying the characteristic vibrational frequencies associated with all the functional groups predicted by the structure. UV-Vis spectroscopy confirms the presence of the conjugated aromatic quinoline system and provides insight into the electronic effects of the substituents. Finally, should a suitable crystal be grown, X-ray crystallography would provide the ultimate confirmation of the atomic arrangement with high precision. Together, these complementary techniques leave no ambiguity as to the identity and structure of the compound.

Computational Chemistry and Theoretical Studies on 4 Ethyl 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-Ethyl-2-(trifluoromethyl)quinoline. rsc.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, with its balance of accuracy and computational cost, is a widely used method for studying quinoline (B57606) derivatives. researchgate.netnih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to provide reliable predictions of molecular properties. rsc.orgresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethyl group. The precise energies and spatial distributions of these orbitals can be calculated using DFT. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in

To illustrate, the following interactive table presents hypothetical HOMO and LUMO energies for this compound, based on typical values for similar quinoline derivatives.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are illustrative and represent typical DFT-calculated energies for quinoline derivatives.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. bhu.ac.inwolfram.comdeeporigin.com An MEP map plots the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate regions of negative, positive, and neutral potential. wolfram.comdeeporigin.com

Typically, red or yellow colors represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential, prone to nucleophilic attack. bhu.ac.in For this compound, the nitrogen atom of the quinoline ring and the fluorine atoms of the trifluoromethyl group are expected to be regions of high negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring will likely exhibit positive potential. bhu.ac.in MEP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems and materials science. deeporigin.com

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. scirp.org These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method.

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes, such as the C-H stretching of the aromatic and ethyl groups, the C=C and C=N stretching of the quinoline ring, and the C-F stretching of the trifluoromethyl group. The calculated spectrum can then be compared with experimental data to confirm the molecular structure.

The following interactive table provides an example of calculated and hypothetical experimental vibrational frequencies for some key functional groups in this compound, based on data from similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3045 |

| Ethyl C-H Stretch | 2980 | 2975 |

| C=N Stretch | 1620 | 1615 |

| C=C Stretch | 1580 | 1575 |

| C-F Stretch | 1150 | 1145 |

Note: These are representative values. Actual frequencies may vary.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. mdpi.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.com These calculations are typically performed on the optimized geometry of the molecule.

For this compound, theoretical predictions of the chemical shifts for each unique proton and carbon atom can be made. These predicted values, when compared to experimental NMR spectra, can aid in the unambiguous assignment of the observed signals. nih.gov The accuracy of the predictions can be improved by considering solvent effects, often through the use of a Polarizable Continuum Model (PCM). mdpi.com

Molecular Dynamics Simulations to Investigate Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.net

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are mathematical correlations that link the chemical structure of a compound with its reactivity or physical properties. nih.gov These models are instrumental in predicting the behavior of new or untested molecules, thereby accelerating the process of drug discovery and materials science. nih.gov

Derivation of Molecular Descriptors (e.g., Band Gap, Dipole Moment, Hardness)

The foundation of any QSRR/QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. Density Functional Theory (DFT) is a widely used computational method for obtaining these descriptors for quinoline derivatives. arabjchem.orgresearchgate.net

Key molecular descriptors include:

Band Gap (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iqresearchgate.net A smaller band gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net For quinoline derivatives, DFT calculations are employed to determine the energies of these frontier orbitals. arabjchem.org

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. arabjchem.org

The table below presents illustrative data on calculated molecular descriptors for a related quinoline derivative, showcasing the typical outputs of such computational studies.

| Molecular Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| Band Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures molecular polarity |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to electronic change |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from computational chemistry studies on quinoline derivatives.

Predictive Modeling for Chemical Behavior and Interactions

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods can be employed to build predictive QSRR/QSPR models. These models can forecast various properties, such as biological activity, toxicity, or physicochemical characteristics like solubility and lipophilicity. nih.gov

For instance, a QSAR model for a series of quinoline derivatives might reveal that their inhibitory activity against a particular enzyme is strongly correlated with their dipole moment and HOMO energy. nih.gov This information can then be used to design new quinoline derivatives with potentially enhanced activity by modifying their structure to optimize these electronic properties. mdpi.com Machine learning algorithms are increasingly being used to develop sophisticated and highly predictive QSAR models for complex biological systems. nih.gov

Mechanistic Investigations of Reaction Pathways using Computational Methods

Computational methods are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway. nih.gov

For quinoline derivatives, computational studies have been instrumental in understanding their synthesis. For example, the Skraup-Doebner-Von Miller synthesis, a classic method for preparing quinolines, has been investigated using computational models to clarify the regiochemistry and the role of various intermediates. acs.org Theoretical calculations can help to predict the most favorable reaction conditions and can explain unexpected experimental outcomes.

DFT calculations can be used to model the transition state structures and calculate activation energies, providing a quantitative understanding of the reaction kinetics. nih.gov This is particularly useful for complex, multi-step reactions where experimental characterization of intermediates is challenging. For example, computational studies have been used to propose plausible mechanistic routes for the synthesis of 4-trifluoromethyl substituted quinolines. researchgate.net

Theoretical Insights into the Trifluoromethyl Group's Electronic Influence

The trifluoromethyl (-CF3) group is a unique substituent that significantly alters the electronic properties of an aromatic ring. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, has profound effects on the reactivity and properties of the quinoline scaffold. researchgate.net

Theoretical studies have provided deep insights into these effects:

Inductive Effect: The -CF3 group exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the quinoline ring system. numberanalytics.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic attack. numberanalytics.com

Electrostatic Potential: Computational calculations of the molecular electrostatic potential (MEP) surface visually demonstrate the electron-withdrawing nature of the -CF3 group. The area around the -CF3 group typically shows a region of positive electrostatic potential (electron deficiency), while the nitrogen atom in the quinoline ring remains a site of negative potential (electron richness).

Intermolecular Interactions: The presence of a trifluoromethyl group can influence non-covalent interactions, such as π-π stacking. researchgate.net Computational studies have shown that trifluoromethylation can enhance intermolecular interaction energies and lead to more favorable cofacial orientations in aromatic dimers, which can be important for the solid-state packing and material properties of these compounds. researchgate.net

Advanced Chemical Applications and Material Science Perspectives of 4 Ethyl 2 Trifluoromethyl Quinoline

Role as a Chemical Probe in Complex Chemical and Biological Systems

The unique structural characteristics of the 2-(trifluoromethyl)quinoline (B1226531) scaffold, particularly the presence of the electron-withdrawing trifluoromethyl group and the aromatic quinoline (B57606) system, make it a valuable framework for designing chemical probes. These probes are instrumental in exploring complex chemical and biological environments.

Interaction with Biomolecular Scaffolds (from a chemical binding perspective)

The quinoline nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently interacting with various biomolecular targets. The introduction of a trifluoromethyl group at the C2 position significantly modulates these interactions. The CF₃ group enhances lipophilicity, which can improve binding within hydrophobic pockets of proteins. cymitquimica.com Furthermore, its strong electron-withdrawing nature influences the electronic distribution of the quinoline ring, affecting key binding interactions.

Studies on analogous quinoline-based inhibitors targeting protein kinases reveal common interaction motifs. These interactions are critical for the stabilization of the ligand-protein complex and include:

π-π Stacking: The aromatic quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the protein's active site. mdpi.com

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues like cysteine or methionine, which plays a pivotal role in stabilizing the ligand-protein binding. mdpi.com

Hydrophobic Interactions: The trifluoromethyl group and the ethyl group at the C4 position contribute to hydrophobic interactions, anchoring the molecule in nonpolar pockets of the biomolecular scaffold. mdpi.com For instance, the trifluoromethyl phenyl ring of some inhibitors shares π-alkyl interactions with residues like leucine. mdpi.com

These combined interactions make trifluoromethylated quinolines potent and selective ligands for various biological targets.

| Interaction Type | Participating Moiety of Quinoline Scaffold | Interacting Amino Acid Residues (Examples) | Significance in Binding |

|---|---|---|---|

| π-π Stacking | Aromatic Quinoline Ring | Tyrosine (Tyr), Phenylalanine (Phe) | Stabilization of the ligand in the binding pocket |

| Hydrogen Bonding | Quinoline Nitrogen | Cysteine (Cys), Methionine (Met) | Key role in orienting and anchoring the ligand |

| Hydrophobic Interactions | Trifluoromethyl Group, Ethyl Group | Leucine (Leu), Valine (Val), Alanine (Ala) | Enhances binding affinity in nonpolar regions |

Influence on Membrane Permeation Dynamics (from a chemical transport perspective)

The ability of a molecule to permeate cell membranes is a critical factor for its utility in biological systems. The physicochemical properties of 4-Ethyl-2-(trifluoromethyl)quinoline, particularly its lipophilicity, are heavily influenced by the trifluoromethyl and ethyl substituents. The CF₃ group is known to significantly increase lipophilicity, a property that generally correlates with enhanced membrane permeability. cymitquimica.com

Development as a Component in Functional Materials

The photophysical properties inherent to the quinoline scaffold, combined with the electronic modifications imparted by the trifluoromethyl group, position these compounds as attractive candidates for functional materials.

Electronic and Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Quinoline derivatives are well-regarded for their strong fluorescence and have been explored as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The trifluoromethyl group plays a crucial role in optimizing these materials for optoelectronic applications. Specifically, the CF₃ group can:

Enhance Electron Transport: As a potent electron-withdrawing group, it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating improved electron injection and transport within the OLED device structure. beilstein-journals.org

Reduce Molecular Stacking: The steric bulk of the CF₃ group can disrupt intermolecular π-π stacking in the solid state. This reduction in aggregation-caused quenching can lead to higher fluorescence quantum yields in thin films, a critical factor for efficient OLEDs. beilstein-journals.org

Research on various 2-(trifluoromethyl)quinoline derivatives has demonstrated their intense fluorescence and the significant impact of substituent positioning on their optical properties. nih.gov For instance, quinoline-based emitters have been successfully incorporated into efficient non-doped OLEDs, showcasing their potential in next-generation display and lighting technologies. rsc.org

Design of Chemical Sensors and Chemosensors (e.g., Metal Ion Sensing)

The quinoline framework is a popular platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. nih.govresearcher.life The nitrogen atom of the quinoline ring and other potential donor atoms can selectively bind to specific metal ions. This binding event often leads to a change in the molecule's fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the detection of the target ion. mdpi.com

The incorporation of a trifluoromethyl group can fine-tune the sensor's properties. The electron-withdrawing nature of the CF₃ group can modulate the electron density on the quinoline nitrogen, thereby altering its binding affinity and selectivity for different metal ions. nih.gov This allows for the rational design of highly selective and sensitive sensors. For example, quinoline-based fluorescent probes have been developed for the selective detection of various metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. nih.govmdpi.comrsc.org The ability to modify the quinoline scaffold with groups like ethyl and trifluoromethyl provides a versatile strategy for creating novel sensors tailored to specific analytical needs.

Coordination Chemistry and Metal Complexation Studies

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. The coordination chemistry of quinoline derivatives is extensive, with these compounds acting as ligands to form a wide variety of metal complexes. acs.org

The electronic properties of the quinoline ligand, which are dictated by its substituents, have a profound effect on the stability and properties of the resulting metal complexes. The strong electron-withdrawing trifluoromethyl group at the C2 position reduces the electron density on the quinoline ring and, consequently, the basicity of the nitrogen atom. This can influence the strength of the metal-ligand bond. Conversely, the electron-donating ethyl group at the C4 position can partially counteract this effect.

Ligand Properties of the Quinoline Nitrogen

The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, rendering it a Lewis base capable of coordinating to metal centers to form metal complexes. bendola.comnih.gov The availability of this lone pair for donation is a critical determinant of its ligand properties. Quinoline and its derivatives have a well-established history of acting as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netacs.org The formation of these complexes is driven by the donor-acceptor interaction between the nitrogen's lone pair and the vacant orbitals of the metal ion. The geometry and stability of the resulting complexes are influenced by the electronic and steric environment around the nitrogen atom. acs.org

Influence of Substituents on Metal Binding Affinity

The metal binding affinity of this compound is significantly modulated by the electronic and steric effects of its substituents. The trifluoromethyl (-CF3) group at the 2-position and the ethyl (-CH2CH3) group at the 4-position exert opposing electronic influences on the quinoline nitrogen.

The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the quinoline ring, and consequently, on the nitrogen atom. A lower electron density on the nitrogen diminishes its Lewis basicity, making it a weaker electron pair donor. This, in turn, is expected to decrease the metal binding affinity of the molecule.

Conversely, the ethyl group at the 4-position is an electron-donating group through an inductive effect. It pushes electron density into the quinoline ring, thereby increasing the electron density on the nitrogen atom. This enhancement of the nitrogen's basicity would be expected to increase the metal binding affinity.

Table 1: Predicted Influence of Substituents on the Ligand Properties of this compound

| Substituent | Position | Electronic Effect | Influence on Nitrogen Basicity | Predicted Effect on Metal Binding Affinity | Steric Effect |

| Trifluoromethyl (-CF3) | 2 | Strong Electron-Withdrawing | Decrease | Decrease | Minimal |

| Ethyl (-CH2CH3) | 4 | Electron-Donating | Increase | Increase | Potential Steric Hindrance |

Catalytic Applications and Organocatalysis Potential

While specific catalytic applications of this compound are not extensively documented, the structural motifs present in the molecule suggest potential utility in catalysis, including organocatalysis. Quinoline derivatives have been explored as catalysts and ligands in a variety of organic transformations. mdpi.com The nitrogen atom can act as a basic site to activate substrates, or the quinoline scaffold can be incorporated into larger chiral structures for asymmetric catalysis.

The presence of the trifluoromethyl group can enhance the catalytic activity and selectivity in certain reactions. researchgate.net For instance, trifluoromethylated compounds have been utilized in the development of catalysts for various organic reactions. researchgate.net The electron-withdrawing nature of the -CF3 group can influence the electronic properties of the quinoline ring, which could be beneficial for certain catalytic cycles.

In the context of organocatalysis, where a small organic molecule accelerates a chemical reaction, this compound could potentially serve as a Lewis base catalyst. Furthermore, it could be a precursor for the synthesis of more complex chiral organocatalysts. The combination of the quinoline core with the unique electronic properties imparted by the substituents makes it a candidate for investigation in the development of novel catalytic systems. Further research is required to explore and establish the catalytic potential of this specific compound.

Surface Chemistry and Adsorption Studies (e.g., Corrosion Inhibition)

Quinoline and its derivatives are well-recognized for their ability to act as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. kfupm.edu.saresearchgate.netresearchgate.netbohrium.com The mechanism of corrosion inhibition is attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. dntb.gov.uaresearchgate.net This adsorption is facilitated by the presence of the nitrogen heteroatom, which can coordinate with the metal surface, and the π-electrons of the aromatic quinoline ring, which can interact with the vacant d-orbitals of the metal atoms. electrochemsci.orgias.ac.in

The effectiveness of a quinoline derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of functional groups. The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal. researchgate.net

For this compound, the presence of the nitrogen atom and the aromatic system suggests its potential as a corrosion inhibitor. The molecule can adsorb on a metal surface through the nitrogen atom and the π-system. Quantum chemical studies on similar quinoline derivatives have shown that parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment can be correlated with their inhibition efficiency. kfupm.edu.saelectrochemsci.orgscispace.com Generally, a higher HOMO energy and a lower LUMO energy are associated with better inhibition performance, as they indicate a greater ability of the molecule to donate and accept electrons, respectively, facilitating stronger adsorption on the metal surface. lew.ro

Table 2: Quantum Chemical Parameters and Their Implication for Corrosion Inhibition Potential of Substituted Quinolines (Illustrative)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency |

| Quinoline | -6.5 | -1.2 | 5.3 | 2.2 | Moderate |

| 2-Methylquinoline | -6.3 | -1.1 | 5.2 | 2.4 | High |

| 2-Trifluoromethylquinoline | -7.0 | -1.8 | 5.2 | 3.5 | Potentially High |

| 4-Ethylquinoline | -6.2 | -1.0 | 5.2 | 2.5 | High |

| This compound | (Predicted) ~ -6.8 | (Predicted) ~ -1.7 | (Predicted) ~ 5.1 | (Predicted) > 3.0 | Potentially Very High |

Note: The values for this compound are predictive and based on the expected electronic effects of the substituents. Experimental and further computational studies are needed for confirmation.

The combination of the electron-donating ethyl group and the electron-withdrawing trifluoromethyl group in this compound could lead to a unique electronic distribution that enhances its adsorption characteristics on metal surfaces, making it a promising candidate for corrosion inhibition applications.

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of quinoline derivatives typically involves cyclocondensation, nucleophilic substitution, or transition-metal-catalyzed cross-coupling. For analogous compounds like 4,8-Dichloro-2-(trifluoromethyl)quinoline, palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like DMF or THF are critical for regioselectivity and yield optimization . Ethyl group introduction at position 4 may require Friedländer synthesis or alkylation of pre-formed quinoline scaffolds. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursors) should be systematically varied to minimize side products like 4-unsubstituted byproducts .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. The trifluoromethyl group (-CF₃) appears as a singlet at ~110–120 ppm in ¹³C NMR, while ethyl groups show triplet/q triplet splitting in ¹H NMR (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁F₃N: calculated 234.0899).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and packing effects. Analogous compounds like 8-(2,2,2-trifluoroethoxy)quinoline reveal intermolecular interactions (e.g., C–F⋯π contacts) that stabilize the lattice .

Q. What preliminary biological screening approaches are used for quinoline derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial targets (e.g., Mycobacterium tuberculosis) using fluorescence-based or colorimetric assays (IC₅₀ determination) .

- Cytotoxicity Profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

- Ligand Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for receptors (e.g., adenosine A₂A) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at position 4 may hinder coupling at adjacent positions (e.g., Suzuki-Miyaura at C3/C5). Computational tools (DFT) predict steric maps using van der Waals radii .

- Electronic Effects : The electron-withdrawing -CF₃ group at C2 activates the quinoline ring for electrophilic substitution. Hammett constants (σₚ for -CF₃ = 0.54) guide predictions of reaction sites .

- Case Study : In 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline, -CF₃ enhances electrophilicity, enabling regioselective amination at C4 .

Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes, DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein pockets (e.g., HIV-1 integrase). Validate with MD simulations (NAMD/GROMACS) over 100 ns .

- QSAR Modeling : Build 2D/3D-QSAR models using descriptors like logP, polar surface area, and HOMO/LUMO energies. For analogs, -CF₃ improves logD (lipophilicity) by ~0.5 units, correlating with blood-brain barrier penetration .

Q. How can researchers resolve discrepancies in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ for antimalarial activity) using statistical tools (ANOVA, Tukey’s HSD). Contradictions may arise from assay conditions (e.g., serum concentration in cell culture) .

- Proteomic Profiling : Use CRISPR-Cas9 knockouts to identify off-target effects. For example, 4-amino-2-methyl-8-(trifluoromethyl)quinoline’s antitumor activity may involve unintended kinase inhibition .

- Crystallographic Validation : Resolve target-bound structures (e.g., co-crystals with PARP-1) to confirm binding modes hypothesized from docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.